2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile, also known by its IUPAC name, is a chemical compound characterized by a unique structure that includes a piperazine ring and a nitrile group. This compound is part of a broader class of organic compounds that exhibit various biological activities, making them of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is available from several chemical suppliers and is often used in research settings.
2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile falls under the category of organic compounds, specifically within the subcategory of nitriles. Its structure contains elements typical of piperazine derivatives, which are known for their pharmacological properties.
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile typically involves several steps:
The reaction conditions generally require the use of polar aprotic solvents such as dimethylformamide or acetonitrile, and may involve heating under reflux to ensure complete conversion. Purification methods typically include recrystallization or column chromatography to isolate the desired product with high purity.
The molecular formula for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile is . Its structure features:
The compound's structural data can be represented using SMILES notation as CC(C)N1CCN(CC1)C(C#N)C(C)C
, which describes its connectivity and spatial arrangement.
2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile involves its interaction with specific biological targets, such as receptors or enzymes.
In pharmacological contexts, this compound may act as an antagonist or inhibitor by binding to receptors involved in neurotransmission or cell signaling pathways. This binding can modulate biological responses, potentially leading to therapeutic effects in conditions such as anxiety or depression.
Studies have shown that compounds with similar structures often exhibit significant activity against certain biological targets, making them candidates for drug development.
While specific data on physical properties may vary, general characteristics include:
Chemical properties include:
2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile has potential applications in various fields:
This compound exemplifies the importance of structural diversity in developing new therapeutic agents and advancing chemical research.
The core synthetic strategy for 2-[4-(propan-2-yl)piperazin-1-yl]propanenitrile (CAS 54199-21-2) relies on nucleophilic substitution reactions, leveraging the differential reactivity of piperazine nitrogen atoms. The primary route involves alkylation of 4-isopropylpiperazine with acrylonitrile derivatives under basic conditions. Optimized protocols employ 3-chloropropionitrile as the alkylating agent with potassium carbonate (K₂CO₃) as base in polar solvents like acetonitrile at 60–80°C for 12–24 hours, yielding 45–60% after silica gel chromatography [1]. The reaction proceeds via SN2 mechanism, where the less sterically hindered piperazine nitrogen attacks the electrophilic carbon of the chloroalkylnitrile. Temperature control is critical to minimize dialkylation byproducts, with studies showing optimal selectivity at 70°C .
Table 1: Nucleophilic Substitution Efficiency with Different Alkylating Agents
Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
3-Chloropropionitrile | K₂CO₃ | Acetonitrile | 24 | 58 |
Acrylonitrile | K₂CO₃ | DMF | 12 | 42 |
3-Bromopropionitrile | Cs₂CO₃ | THF | 18 | 63 |
The isopropyl substituent on the piperazine ring influences reaction kinetics due to its electron-donating properties, which enhance nucleophilicity of the adjacent nitrogen while introducing steric constraints that favor monoalkylation [1] [3]. Solvent screening reveals polar aprotic solvents (DMF, acetonitrile) provide superior yields over protic solvents due to better solubilization of inorganic bases without quenching the nucleophile.
Advanced cyanoalkylation methods address stereochemical challenges in synthesizing enantiopure derivatives. The Mitsunobu reaction enables asymmetric synthesis using 2-hydroxypropanenitrile with diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), achieving >90% enantiomeric excess under anhydrous conditions [1]. This approach inverts stereochemistry of chiral alcohol precursors, providing access to both (R)- and (S)-enantiomers of the target compound. Key limitations include the stoichiometric phosphine requirement and challenges in byproduct removal during scale-up. Alternative reductive amination protocols employ 2-oxopropanenitrile intermediates with sodium cyanoborohydride, though with lower stereoselectivity (70–75% ee) [5]. The nitrile group's linear geometry and strong dipole moment (3.92 D) facilitate crystallization-driven enantiopurification, making it advantageous over ester or amide analogs .
Microwave irradiation significantly accelerates piperazine-propanenitrile formation, reducing reaction times from 24 hours to 15–30 minutes while improving yields by 15–20% [4]. Open-vessel microwave systems at 120°C in acetonitrile achieve near-complete conversion with minimized oligomerization. Solvent-free approaches utilize neat mixtures of 4-isopropylpiperazine and acrylonitrile derivatives with clay-supported catalysts (K10 montmorillonite), enabling reaction completion within 2 hours at 90°C [3]. These methods reduce organic solvent consumption by >95% and facilitate direct product isolation via vacuum distillation. Energy assessments demonstrate microwave protocols decrease energy input by 65% compared to conventional heating, aligning with sustainable chemistry principles [4].
Table 2: Microwave vs. Conventional Synthesis Parameters
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Temperature | 120°C | 80°C |
Time | 15–30 min | 12–24 h |
Solvent Volume | 5 mL/g substrate | 15 mL/g substrate |
Energy Consumption | 350 kJ/mol | 980 kJ/mol |
Palladium catalysis enables regioselective arylation of 2-[4-(propan-2-yl)piperazin-1-yl]propanenitrile precursors without compromising the nitrile functionality. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems couples 4-bromo-substituted propanenitriles with protected piperazines, achieving >85% yield [3]. The reaction tolerates diverse aryl halides, including electron-deficient 4-nitrophenyl systems used in kinase inhibitor intermediates (e.g., 2-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile, CAS 256958-79-9) [2] [3]. Precatalyst selection is crucial: Pd(OAc)₂ with BINAP ligands facilitates coupling at 80°C in toluene, while bulkier SPhos ligands enable room-temperature reactions for thermally sensitive derivatives. Post-coupling deprotection yields the target secondary amine while preserving the nitrile group's integrity [3].
Copper-catalyzed click chemistry functionalizes propanenitrile derivatives with triazole motifs, expanding applications in pharmaceutical conjugates. Optimized conditions use CuI (10 mol%) with N,N-diisopropylethylamine (DIPEA) in t-BuOH/H₂O (1:1) at 50°C, converting alkyne-functionalized propanenitriles to 1,4-disubstituted triazoles in >90% yield [6]. The nitrile group remains inert under these conditions, demonstrating its compatibility with CuAAC chemistry. Catalyst immobilization on magnetic Fe₃O₄@SiO₂ nanoparticles enables efficient recycling (7 cycles with <5% activity loss), reducing copper contamination in products to <5 ppm [6]. This approach constructs molecular diversity libraries for kinase inhibitor optimization, particularly CDK4/6 and EGFR targets where the piperazine-propanenitrile scaffold shows high affinity [3].
Enzymatic asymmetric synthesis provides sustainable access to chiral 2-[4-(propan-2-yl)piperazin-1-yl]propanenitrile derivatives. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 2-(piperazin-1-yl)propanenitrile precursors using vinyl acetate as acyl donor, affording (S)-enantiomers with 98% ee and 45% theoretical yield [5]. Transaminase enzymes (e.g., from Arthrobacter sp.) directly convert 4-(propan-2-yl)piperazin-1-yl)propanone to the (R)-propanenitrile derivative with 90% conversion and 99% ee using isopropylamine as amine donor. These aqueous-phase processes operate at 30–37°C and pH 7.0–8.5, eliminating heavy metal catalysts and generating only acetone or acetaldehyde as byproducts [7]. Biocatalytic routes reduce E-factors (kg waste/kg product) from 35 in chemical synthesis to <5, significantly improving process sustainability [5].
Closed-loop solvent systems dramatically reduce waste in piperazine-propanenitrile manufacturing. Integrated processes recover >95% acetonitrile via fractional distillation after nucleophilic substitution, with molecular sieves (3Å) maintaining water content below 50 ppm for reuse [1] [7]. For crystallization steps, isopropanol/water mixtures are recovered through vacuum distillation with <2% solvent loss per cycle. A notable pilot-scale implementation demonstrates 90% solvent reduction through: (1) in-line IR monitoring of reaction completion, (2) falling-film evaporation for solvent recovery, and (3) supercritical CO₂ extraction for product purification [7]. Lifecycle analysis confirms these protocols reduce the synthesis carbon footprint by 60% compared to conventional approaches.
Table 3: Solvent Recycling Efficiency in Multi-Step Synthesis
Step | Solvent | Recycling Rate (%) | Purity Standard |
---|---|---|---|
Nucleophilic Substitution | Acetonitrile | 95 | >99.5% anhydrous |
Crystallization | Isopropanol | 92 | >99.0% USP grade |
Chromatography | Ethyl acetate | 85 | >98.0% peroxide-free |
Workup | Dichloromethane | 88 | >99.9% stabilizer-free |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4